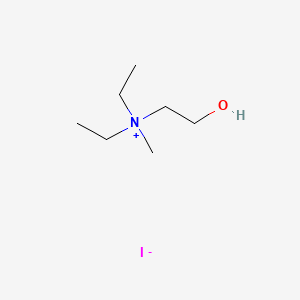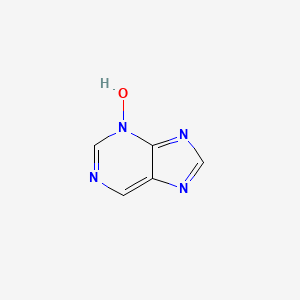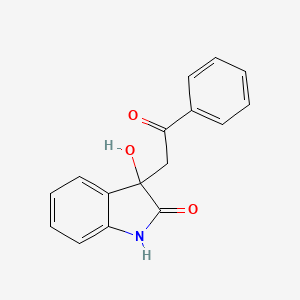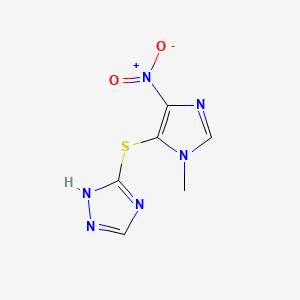![molecular formula C5H5N3 B1218700 1H-Imidazo[1,2-b]pyrazole CAS No. 251-80-9](/img/structure/B1218700.png)
1H-Imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
1H-Imidazo[1,2-b]pyrazole is a compound that has been studied for its diverse and very useful bioactivities It’s known that the compound has shown antimicrobial, anticancer, and anti-inflammatory activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the cellular processes. The compound is selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Biochemical Pathways
Given its bioactivities, it can be inferred that the compound likely interacts with pathways related to microbial growth, cancer cell proliferation, and inflammation .
Pharmacokinetics
It’s noted that a substitution of the indole ring with a this compound results in significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its bioactivities. For instance, it has been found to inhibit cellular proliferation in both bone marrow and duodenal crypts during the first 24 hours, with a recovery detectable only after 36 hours, returning to pretherapy values by 72 hours .
Analyse Biochimique
Biochemical Properties
1H-Imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the 5-HT2A serotonin receptor, acting as a selective antagonist . This interaction is significant as it can modulate serotonin signaling pathways, which are involved in numerous physiological processes, including mood regulation, cognition, and sleep . Additionally, this compound has been found to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT2A serotonin receptor can alter downstream signaling pathways, leading to changes in gene expression and cellular responses . Moreover, this compound has been reported to affect cellular metabolism by inhibiting specific enzymes, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the 5-HT2A serotonin receptor, acting as an antagonist and blocking the receptor’s activity . This binding interaction prevents serotonin from activating the receptor, thereby modulating serotonin signaling pathways . Additionally, this compound inhibits certain enzymes, leading to changes in metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its activity over extended periods . Its degradation products may have different biological activities, which can influence cellular responses . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as modulating serotonin signaling and improving mood and cognition . At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit certain enzymes, thereby affecting metabolic flux and metabolite levels . For example, its interaction with the 5-HT2A serotonin receptor can influence serotonin metabolism and signaling pathways . Additionally, this compound can modulate other metabolic pathways, leading to changes in cellular function and responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity within cells, affecting its overall biological effects .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity . For instance, its presence in specific cellular compartments can modulate enzyme activity, gene expression, and metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazo[1,2-b]pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a sequential one-pot synthesis method has been reported, which involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds followed by cyclization . Another method includes the use of palladium-catalyzed four-component coupling reactions involving terminal alkynes, hydrazine, carbon monoxide, and aryl iodides .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
1H-Imidazo[1,2-b]pyrazole is unique due to its fused ring system, which imparts distinct physicochemical properties. Similar compounds include:
Propriétés
IUPAC Name |
5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-2-7-8-4-3-6-5(1)8/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGQIJCMHXZHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947957 | |
| Record name | 5H-Imidazo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251-80-9 | |
| Record name | Imidazopyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000251809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Imidazo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY)?
A1: IMPY acts as an inhibitor of DNA synthesis, specifically targeting ribonucleotide reductase.
Q2: How does IMPY's inhibition of ribonucleotide reductase affect tumor cells?
A2: By inhibiting ribonucleotide reductase, IMPY disrupts the production of deoxyribonucleotides, which are essential building blocks for DNA. This disruption of DNA synthesis preferentially affects rapidly dividing cells like tumor cells, leading to growth arrest and cell death.
Q3: Does IMPY affect normal cells as well?
A3: While IMPY primarily targets rapidly dividing cells, some effects on normal cells have been observed, particularly in the bone marrow, lymphoid tissue, and gastrointestinal tract.
Q4: What other biological activities have been reported for 1H-Imidazo[1,2-b]pyrazole derivatives?
A4: Research indicates potential for this compound derivatives as:* Antiviral agents: Specifically against Herpes Simplex Virus type 1. * Anti-inflammatory and analgesic agents: Some derivatives demonstrate inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). * Inhibitors of fMLP-induced neutrophil chemotaxis: This suggests potential in treating inflammatory diseases characterized by excessive neutrophil migration.
Q5: What is the molecular formula and weight of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole?
A5: The molecular formula is C5H7N3, and its molecular weight is 109.13 g/mol.
Q6: What does the crystal structure of IMPY reveal about its conformation?
A6: X-ray crystallography studies show that the pyrazole ring of IMPY is planar, while the dihydroimidazole ring adopts a shallow half-chair conformation.
Q7: What spectroscopic techniques are commonly used to characterize this compound derivatives?
A7: Common techniques include:* Infrared spectroscopy (IR): Provides information about functional groups present in the molecule.* Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR): Used to determine the structure and purity of the compounds.* Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)


![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)
![2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide](/img/structure/B1218634.png)



